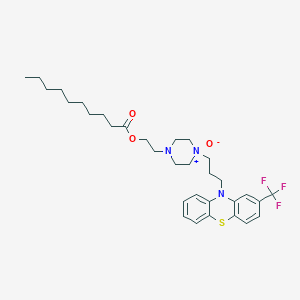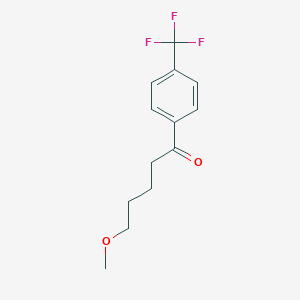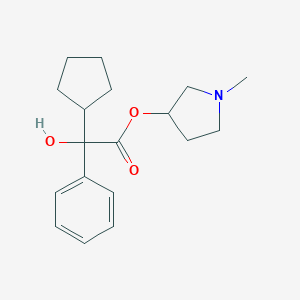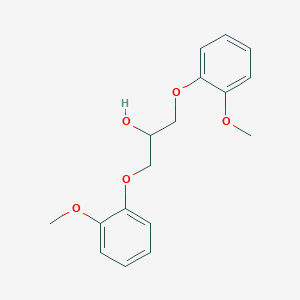
Indisetron hydrochloride
描述
Indisetron hydrochloride is a pharmaceutical compound primarily used for the prophylaxis of chemotherapy-induced nausea and vomiting. It was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2004. This compound functions as a dual serotonin 5-HT3 and 5-HT4 receptor antagonist, making it effective in preventing nausea and vomiting triggered by chemotherapy and radiation therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of indisetron hydrochloride involves the formation of the indazole scaffold, which is a crucial nitrogen-containing heterocycle. The synthetic route typically includes the following steps:
- Formation of the indazole ring through cyclization reactions.
- Functionalization of the indazole ring with various substituents to achieve the desired pharmacological properties.
- Conversion of the final product to its hydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of continuous flow reactors to ensure consistent production.
- Implementation of purification techniques such as crystallization and chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions: Indisetron hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indazole ring.
Substitution: Substitution reactions can introduce different substituents onto the indazole ring, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions are various derivatives of this compound with modified pharmacological properties, which can be further explored for therapeutic applications.
科学研究应用
Indisetron hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of indazole derivatives.
Biology: The compound is used to investigate the role of serotonin receptors in biological systems.
Medicine: this compound is extensively studied for its antiemetic properties and potential use in treating other conditions involving serotonin receptors.
Industry: The compound’s synthesis and production methods are explored for potential improvements in pharmaceutical manufacturing.
作用机制
The primary mechanism of action of indisetron hydrochloride revolves around its ability to block serotonin receptors, specifically the 5-HT3 receptors. Serotonin is a neurotransmitter that plays a crucial role in various physiological processes, including the modulation of mood, appetite, and gastrointestinal motility. The 5-HT3 receptors are predominantly located in the central and peripheral nervous systems, including the gastrointestinal tract. When these receptors are activated by serotonin, they can trigger a vomiting reflex. This compound exerts its antiemetic effect by competitively inhibiting the binding of serotonin to the 5-HT3 receptors, thereby preventing the nausea and vomiting reflexes .
相似化合物的比较
Granisetron: Another serotonin 5-HT3 receptor antagonist used for similar antiemetic purposes.
Ondansetron: A widely used antiemetic that also targets serotonin 5-HT3 receptors.
Palonosetron: A newer serotonin 5-HT3 receptor antagonist with a longer half-life.
Uniqueness: Indisetron hydrochloride is unique due to its dual action on both 5-HT3 and 5-HT4 receptors, which may provide broader therapeutic effects compared to other similar compounds that primarily target only 5-HT3 receptors .
属性
IUPAC Name |
N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.2ClH/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16;;/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20);2*1H/t11?,12-,13+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYCUQMOCJHRJC-MLOZCBHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160472-97-9 | |
| Record name | Indisetron hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160472979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)





![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)



![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)


